N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
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Overview
Description
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is an organic compound that features a bithiophene moiety linked to an ethanediamide group through a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethyl halide reacts with the bithiophene derivative.
Formation of the Ethanediamide Group: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine under appropriate conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanediamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the ethanediamide group.
Substitution: Various substituted derivatives of the hydroxyethyl chain.
Scientific Research Applications
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Materials Science: The compound’s unique electronic properties make it suitable for use in sensors and other electronic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bithiophene moiety can interact with electron-rich or electron-deficient sites in biological molecules.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress or electron transport due to its redox-active nature.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and ethanediamide groups.
Thieno[3,2-b]thiophene: A structurally similar compound with a fused thiophene ring.
Uniqueness
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is unique due to its combination of a bithiophene moiety with a hydroxyethyl chain and an ethanediamide group. This structure imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHJKDQSBTWDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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